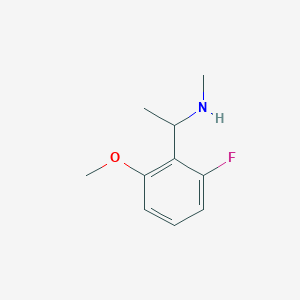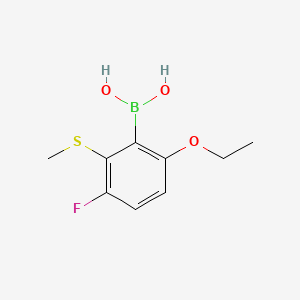
1,3-Dibromo-7-nitro-9h-fluoren-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibromo-7-nitro-9h-fluoren-9-one is a chemical compound belonging to the fluorenone family It is characterized by the presence of bromine and nitro groups attached to the fluorenone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-7-nitro-9h-fluoren-9-one typically involves the bromination and nitration of fluorenone derivatives. One common method includes the following steps:
Bromination: Fluorenone is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at specific positions.
Nitration: The brominated fluorenone is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale bromination: Using industrial reactors to control temperature and reaction time.
Efficient nitration: Employing continuous flow reactors to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions
1,3-Dibromo-7-nitro-9h-fluoren-9-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the fluorenone core.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Reduction: Formation of 1,3-diamino-7-nitro-9h-fluoren-9-one.
Oxidation: Formation of higher oxidation state fluorenone derivatives.
科学的研究の応用
1,3-Dibromo-7-nitro-9h-fluoren-9-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of 1,3-Dibromo-7-nitro-9h-fluoren-9-one involves its interaction with molecular targets through its bromine and nitro groups. These groups can participate in various chemical interactions, including:
Electrophilic Interactions: The bromine atoms can act as electrophiles, reacting with nucleophilic sites on target molecules.
Redox Reactions: The nitro group can undergo redox reactions, influencing the redox state of the target molecules.
Pathways Involved: The compound can modulate signaling pathways related to oxidative stress and cellular metabolism.
類似化合物との比較
Similar Compounds
3,6-Dibromo-9H-fluoren-9-one: Similar structure but lacks the nitro group.
2,7-Dibromo-9H-fluoren-9-one: Another brominated fluorenone derivative.
2,7-Dinitro-9H-fluoren-9-one: Contains nitro groups but different bromination pattern.
特性
CAS番号 |
21878-86-4 |
|---|---|
分子式 |
C13H5Br2NO3 |
分子量 |
382.99 g/mol |
IUPAC名 |
1,3-dibromo-7-nitrofluoren-9-one |
InChI |
InChI=1S/C13H5Br2NO3/c14-6-3-9-8-2-1-7(16(18)19)5-10(8)13(17)12(9)11(15)4-6/h1-5H |
InChIキー |
HYBXUZHADBGKDA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C=C(C=C3Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


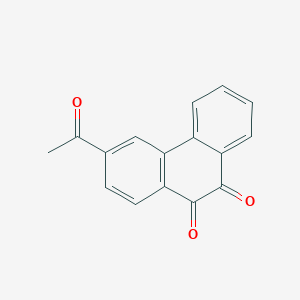
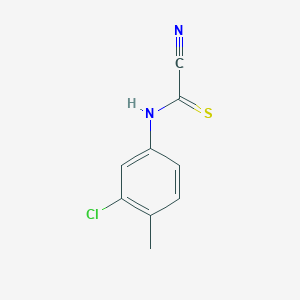
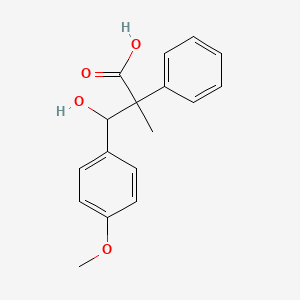
![6-Amino-4-[(4-methylphenyl)amino]pyrimidin-2(1h)-one](/img/structure/B14016539.png)

![Tert-butyl 4-[(2-nitrophenyl)methyl]piperazine-1-carboxylate](/img/structure/B14016559.png)

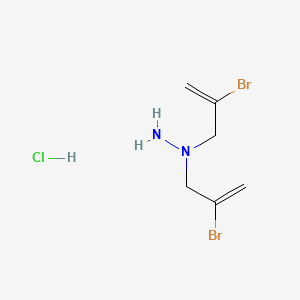
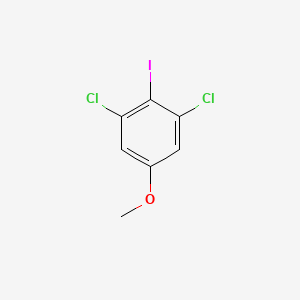
![(3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid](/img/structure/B14016581.png)

![2-Amino-4-oxo-1,7-dihydro-4H-pyrimido[4,5-B][1,4]oxazine-6-carboxylic acid](/img/structure/B14016599.png)
